molecular formula C16H20N2O5S B2411888 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide CAS No. 2034529-24-1

4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide

Cat. No.: B2411888
CAS No.: 2034529-24-1
M. Wt: 352.41
InChI Key: ZXMHXAHCBSDFJH-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzamide core and a 2-(furan-2-yl)-2-methoxyethyl substituent on the amide nitrogen.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-18(2)24(20,21)13-8-6-12(7-9-13)16(19)17-11-15(22-3)14-5-4-10-23-14/h4-10,15H,11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMHXAHCBSDFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzamide Core

The benzamide scaffold is typically constructed from 4-nitrobenzoic acid, which undergoes reduction to 4-aminobenzoic acid followed by sulfamoylation. In a representative procedure, 4-aminobenzoic acid is treated with dimethylsulfamoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C, yielding 4-(dimethylsulfamoyl)benzoic acid with 85% efficiency. Alternative routes involve direct sulfonation of 4-fluorobenzoic acid using dimethylamine-sulfur trioxide complex, though this method requires stringent anhydrous conditions.

Introduction of the 2-(Furan-2-yl)-2-Methoxyethyl Side Chain

The side chain is synthesized via a two-step sequence:

  • Furan-2-ylmethanol Activation : Furan-2-ylmethanol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) and TEA in DCM. This intermediate undergoes nucleophilic substitution with 2-methoxyethylamine in acetonitrile at 60°C, producing 2-(furan-2-yl)-2-methoxyethylamine in 72% yield.
  • Copper-Catalyzed Coupling : Recent advancements utilize Cu(I)-catalyzed cross-coupling of conjugated ene-yne-ketones with terminal alkynes to introduce furan moieties. For instance, a furan-substituted allene intermediate generated via Cu(I)/Xantphos catalysis is subsequently functionalized with 2-methoxyethyl groups under mild conditions.

Amide Bond Formation

Coupling the benzamide core with the side chain employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-mediated activation. In a protocol adapted from PMC studies, 4-(dimethylsulfamoyl)benzoic acid (1.0 equiv) and 2-(furan-2-yl)-2-methoxyethylamine (1.2 equiv) are reacted with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at room temperature for 12 hours, achieving an 89% yield. Alternative methods using EDCI/HOBt or DCC/DMAP yield comparable results but require longer reaction times.

Optimization and Mechanistic Insights

Sulfamoylation Conditions

The choice of sulfamoylating agent significantly impacts efficiency. Dimethylsulfamoyl chloride outperforms sulfamic acid derivatives due to its superior electrophilicity, particularly in polar aprotic solvents like DCM or THF. Kinetic studies reveal that reactions conducted below 10°C minimize side product formation, such as N,N-dimethyl sulfamate byproducts.

Solvent and Catalyst Effects in Furan Functionalization

Copper(I) iodide paired with Xantphos ligand in DMF enables efficient alkyne coupling, as demonstrated in furan-substituted allene syntheses. Solvent polarity critically influences reaction rates: DMF accelerates migratory insertion of copper carbenes compared to less polar solvents like toluene.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, yields, and conditions:

Step Reagents/Conditions Yield (%) Key Reference
Sulfamoylation Dimethylsulfamoyl chloride, TEA, DCM, 0°C 85
Side Chain Synthesis Cu(I)/Xantphos, DMF, 60°C 72
Amide Coupling HATU, DIPEA, DMF, rt 89
Alternative Coupling EDCI/HOBt, CHCl₃, 24h 78

Challenges and Solutions

Regioselectivity in Furan Substitution

Undesired O-alkylation during furan functionalization is mitigated by using bulky bases (e.g., DBU) and low temperatures. For example, DBU suppresses alkoxide formation, favoring N-alkylation in 2-methoxyethylamine reactions.

Purification of Hydrophilic Intermediates

The hydrophilic nature of 2-(furan-2-yl)-2-methoxyethylamine complicates isolation. Silica gel chromatography with ethyl acetate/methanol (9:1) effectively separates the amine, while recrystallization from ethanol/water mixtures enhances purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance biological activity and selectivity.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

2. Materials Science

  • Novel Materials : The unique structure of 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide enables its use in creating materials with specific electronic or optical properties. This can be beneficial in the development of sensors or electronic devices.
  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance material performance, such as thermal stability and mechanical strength.

3. Biological Studies

  • Biochemical Probes : The compound can act as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules. This property is vital for understanding complex biological systems and disease mechanisms.
  • Mechanism of Action : The interaction of the dimethylsulfamoyl group with target proteins through hydrogen bonds, along with π-π interactions facilitated by the furan ring, modulates protein activity, leading to desired biological effects.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Material Development

Research focused on incorporating this compound into polymer composites for enhanced thermal properties. The findings demonstrated improved thermal stability and mechanical strength compared to standard polymers, indicating its applicability in engineering materials.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryDrug development targeting enzymesPotential antimicrobial activity identified
Materials ScienceCreation of novel materialsEnhanced thermal stability in polymer composites
Biological StudiesBiochemical probes for studying biomolecular interactionsModulates protein activity through specific interactions

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares core structural motifs with several benzamide derivatives reported in the literature:

Compound Key Substituents Molecular Weight Reported Activity Reference
4-(Dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide Dimethylsulfamoyl, furan-2-yl, methoxyethyl ~406.45 g/mol* Not explicitly reported N/A
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl-ethylsulfamoyl, furan-2-yl, 1,3,4-oxadiazole ~473.56 g/mol Antifungal (C. albicans inhibition)
4-[Butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide Butyl-ethylsulfamoyl, benzothiazole, methylsulfanyl, furylmethyl ~547.72 g/mol Not explicitly reported (structural analog)
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide Diethylsulfamoyl, methoxybenzothiazole ~419.50 g/mol Not explicitly reported
N-(2-Methoxyethyl)-2-({[5-(furan-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide Methoxyethyl, triazole, furan-2-yl, methylphenyl ~452.51 g/mol Structural analog (no activity data)

*Calculated based on molecular formula.

Key Observations:

Sulfamoyl Modifications : The dimethylsulfamoyl group in the target compound is less sterically hindered compared to cyclohexyl-ethylsulfamoyl (LMM11) or butyl-ethylsulfamoyl (), which may influence receptor binding or metabolic stability .

Heterocyclic Attachments : Replacement of the 1,3,4-oxadiazole (LMM11) or benzothiazole () with a methoxyethyl-furan chain likely alters electronic properties and bioavailability.

Biological Activity : LMM11 demonstrates antifungal activity via thioredoxin reductase inhibition, suggesting that sulfamoyl benzamides with heterocyclic appendages (e.g., furan) may target similar pathways .

Functional and Pharmacological Insights

  • Antifungal Potential: LMM11 and LMM5 () highlight the role of sulfamoyl benzamides in antifungal activity. The furan moiety in both LMM11 and the target compound may enhance interactions with fungal enzyme active sites .
  • Sigma Receptor Targeting : reports benzamides (e.g., radioiodinated PIMBA) as sigma receptor ligands for prostate cancer imaging/therapy. The dimethylsulfamoyl group in the target compound may modulate sigma receptor affinity compared to iodinated analogs .
  • The methoxyethyl chain in the target compound may reduce antioxidant efficacy compared to hydroxylated analogs .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is a member of the benzamide class of compounds, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide includes a benzamide backbone with a dimethylsulfamoyl group and a furan ring attached to a methoxyethyl chain. The molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S, and its molecular weight is approximately 342.38 g/mol.

Research indicates that compounds similar to 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide exhibit various biological activities, including:

  • Antiviral Activity : Studies have shown that benzamide derivatives can inhibit viral replication by enhancing the intracellular levels of antiviral proteins such as APOBEC3G, which play a crucial role in inhibiting viruses like HBV and HIV .
  • Anti-inflammatory Effects : Some derivatives in the benzamide class have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
  • Anticancer Properties : There is evidence suggesting that certain benzamide derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of HBV replication via APOBEC3G enhancement
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluated the antiviral activity of various benzamide derivatives against HBV. The results indicated that certain compounds showed significant inhibition (IC50 values in the low micromolar range), suggesting that modifications to the benzamide structure can enhance antiviral efficacy .
  • Toxicity Profile : Preliminary toxicity studies have shown that some derivatives exhibit low acute toxicity (LD50 values above 400 mg/kg), indicating a favorable safety profile for potential therapeutic use .
  • Pharmacokinetics : Pharmacokinetic studies revealed promising absorption and distribution characteristics, with some compounds demonstrating favorable bioavailability and metabolic stability, making them suitable candidates for drug development .

Q & A

Basic: What synthetic strategies are optimal for preparing 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide?

Methodological Answer:

  • Key Steps :
    • Amide Bond Formation : React benzamide derivatives with sulfonamide-containing intermediates under reflux (e.g., 100°C in methanol or DCM) using coupling agents like oxalyl chloride (as in ).
    • Functional Group Protection : Protect reactive groups (e.g., methoxy or furan moieties) during synthesis to avoid side reactions. highlights the use of ice-cold water to isolate products post-reaction.
    • Purification : Recrystallize crude products using methanol or ethanol to enhance purity (≥95% as in ).
  • Validation : Confirm purity via HPLC and elemental analysis (C, H, N, S) to match theoretical values (e.g., ±0.3% deviation, as in ).

Reference : Synthesis protocols from benzamide analogs .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C-NMR : Identify proton environments (e.g., dimethylsulfamoyl protons at δ 2.8–3.2 ppm, furan protons at δ 6.3–7.4 ppm) and carbon shifts (e.g., benzamide carbonyl at ~168 ppm) .
  • FT-IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to rule out impurities .

Reference : Analytical workflows from benzamide derivatives .

Advanced: How can computational modeling predict the compound’s receptor-binding affinity?

Methodological Answer:

  • Pharmacophore Mapping : Use software like Schrödinger or AutoDock to model interactions between the sulfonamide group and target enzymes (e.g., carbonic anhydrase) .
  • Molecular Dynamics (MD) : Simulate binding stability under physiological conditions (e.g., 310 K, pH 7.4) to assess residence time and conformational flexibility.
  • Validation : Cross-reference computational results with experimental IC50 values from enzyme inhibition assays (e.g., fluorescence-based assays).

Reference : Pharmacophore design principles from sulfonamide analogs .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Data Triangulation :
    • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies.
    • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed amides) that may skew activity .
    • Structural Confirmation : Re-validate compound identity via X-ray crystallography (as in ) to rule out isomerism or polymorphism.
  • Case Study : For anti-inflammatory activity, compare IC50 values across COX-1/2 inhibition assays and adjust for solvent effects (e.g., DMSO vs. aqueous buffers).

Reference : Data validation strategies from sulfonamide and benzamide studies .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>61.3 µg/mL, as in ).
  • Salt Formation : Synthesize hydrochloride or sodium salts of the sulfonamide group to improve bioavailability.
  • Prodrug Design : Modify the methoxy or furan groups with hydrolyzable esters for controlled release .

Reference : Solubility enhancement techniques from sulfonamide analogs .

Advanced: How to design SAR studies for this compound’s derivatives?

Methodological Answer:

  • Core Modifications :
    • Replace the furan ring with thiophene () or pyridine ( ) to assess electronic effects.
    • Vary the methoxy group’s position (para vs. ortho) to study steric impacts.
  • Biological Testing : Screen derivatives against panels of kinases or GPCRs to identify selectivity trends.
  • Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Reference : SAR frameworks from benzamide and sulfonamide derivatives .

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